molecular formula C8H8AsNNa2O5 B3283487 Glycarsamide sodium CAS No. 7681-83-6

Glycarsamide sodium

Cat. No.: B3283487
CAS No.: 7681-83-6
M. Wt: 319.05 g/mol
InChI Key: WZBMKVAGPZPBKW-UHFFFAOYSA-L
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Description

Glycarsamide sodium, also known as N-glycoloylarsanilic acid sodium salt, is an organoarsenic compound with the molecular formula C8H9AsNNaO5. It is primarily used as an anthelmintic agent in veterinary medicine, particularly for the treatment of parasitic infections in livestock. The compound is characterized by its crystalline structure and high solubility in water.

Preparation Methods

Synthetic Routes and Reaction Conditions: Glycarsamide sodium is synthesized by treating arsanilic acid with chloroacetyl chloride in the presence of sodium hydroxide. The reaction proceeds as follows:

    Step 1: Arsanilic acid is dissolved in an aqueous solution of sodium hydroxide.

    Step 2: Chloroacetyl chloride is added dropwise to the solution while maintaining the temperature below 10°C.

    Step 3: The reaction mixture is stirred for several hours, allowing the formation of N-glycoloylarsanilic acid.

    Step 4: The product is then neutralized with hydrochloric acid and crystallized from water to obtain this compound.

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale reactors and precise control of reaction conditions to ensure high yield and purity. The process typically includes:

    Raw Material Preparation: High-purity arsanilic acid and chloroacetyl chloride are used.

    Reaction Control: Temperature and pH are carefully monitored to optimize the reaction rate and minimize by-products.

    Purification: The crude product is purified through recrystallization and filtration to achieve the desired quality.

Chemical Reactions Analysis

Types of Reactions: Glycarsamide sodium undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form arsenic acid derivatives.

    Reduction: Reduction reactions can convert this compound to its corresponding amine.

    Substitution: Nucleophilic substitution reactions can replace the glycoloyl group with other functional groups.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or potassium permanganate in acidic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide.

Major Products:

    Oxidation: Arsenic acid derivatives.

    Reduction: N-glycoloylarsanilic acid amine.

    Substitution: Various substituted arsanilic acid derivatives.

Scientific Research Applications

Glycarsamide sodium has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent in the synthesis of organoarsenic compounds and as a precursor for other chemical reactions.

    Biology: Studied for its effects on parasitic organisms and its potential use in controlling parasitic infections in livestock.

    Medicine: Investigated for its potential therapeutic applications in treating parasitic diseases in humans.

    Industry: Utilized in the formulation of veterinary drugs and as an additive in animal feed to prevent parasitic infections.

Mechanism of Action

The mechanism of action of glycarsamide sodium involves the inhibition of key enzymes in parasitic organisms, leading to their death. The compound targets the metabolic pathways of parasites, disrupting their ability to synthesize essential biomolecules. This results in the paralysis and eventual death of the parasites, making this compound an effective anthelmintic agent.

Comparison with Similar Compounds

    Arsanilic Acid: A precursor to glycarsamide sodium, used in the synthesis of various organoarsenic compounds.

    Roxarsone: Another organoarsenic compound used as a feed additive to promote growth and prevent infections in poultry.

    Nitarsone: An organoarsenic compound used to prevent blackhead disease in turkeys.

Comparison:

    This compound vs. Arsanilic Acid: this compound is more effective as an anthelmintic agent due to its enhanced solubility and bioavailability.

    This compound vs. Roxarsone: While both compounds are used in veterinary medicine, this compound is specifically targeted for parasitic infections, whereas roxarsone is primarily used for growth promotion.

    This compound vs. Nitarsone: this compound has a broader spectrum of activity against various parasites compared to nitarsone, which is more specialized for specific infections.

Properties

IUPAC Name

sodium;hydroxy-[4-[(2-hydroxyacetyl)amino]phenyl]arsinate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10AsNO5.Na/c11-5-8(12)10-7-3-1-6(2-4-7)9(13,14)15;/h1-4,11H,5H2,(H,10,12)(H2,13,14,15);/q;+1/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBGOFPKOVIKDPL-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NC(=O)CO)[As](=O)(O)[O-].[Na+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9AsNNaO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40998134
Record name Sodium hydrogen [4-(2-hydroxyacetamido)phenyl]arsonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40998134
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

297.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

140-45-4, 7681-83-6
Record name Sodium N-glycolylarsanilate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000140454
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Sodium 4-(glycolloylamino)phenylarsonate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007681836
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Sodium hydrogen [4-(2-hydroxyacetamido)phenyl]arsonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40998134
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Sodium 4-(glycolloylamino)phenylarsonate
Source European Chemicals Agency (ECHA)
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Record name Sodium hydrogen [4-[(hydroxyacetyl)amino]phenyl]arsonate
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Record name GLYCARSAMIDE SODIUM
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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